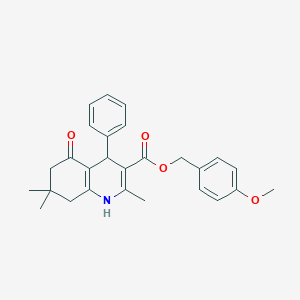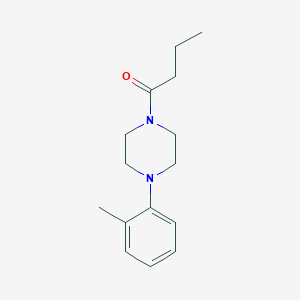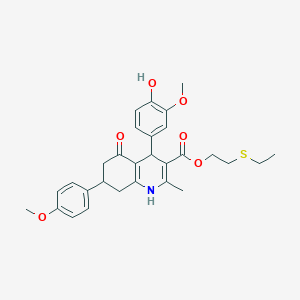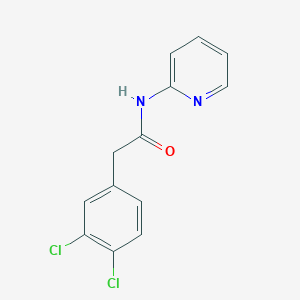methanol](/img/structure/B5195011.png)
[4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been the subject of several studies to explore its synthesis, mechanism of action, and potential applications.
Mécanisme D'action
The exact mechanism of action of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, some studies have suggested that this compound may work by disrupting the cell membrane of microorganisms, leading to cell death. Additionally, it has been suggested that this compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol. Some of the most notable effects include:
1. Inhibition of microbial growth: This compound has been shown to inhibit the growth of several microorganisms, including bacteria, fungi, and viruses.
2. Induction of apoptosis: [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol has been shown to induce apoptosis in cancer cells, leading to cell death.
3. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity, which may make it a promising candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol is its potent antimicrobial and anticancer activity. This makes it a promising candidate for the development of new drugs to treat these conditions. However, one of the limitations of this compound is its complex synthesis process, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol. Some of the most promising areas of research include:
1. Development of new antimicrobial drugs: Due to its potent antimicrobial activity, [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol may be a promising candidate for the development of new antimicrobial drugs.
2. Development of new anticancer drugs: Preliminary studies have suggested that this compound may have potential as an anticancer agent. Further research is needed to explore its potential as a cancer treatment.
3. Development of new anti-inflammatory drugs: [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol has been shown to exhibit anti-inflammatory activity, which may make it a promising candidate for the development of new anti-inflammatory drugs.
In conclusion, [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol is a promising chemical compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol involves a multi-step process that requires the use of various reagents and solvents. One of the most commonly used methods involves the reaction of 4-(benzyloxy)benzaldehyde with 1-methyl-1H-benzimidazole in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
The unique chemical structure of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol has made it an attractive compound for scientific research in various fields. Some of the most promising applications of this compound include:
1. Antimicrobial activity: Several studies have shown that [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
2. Anticancer activity: Preliminary studies have suggested that this compound may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
3. Anti-inflammatory activity: [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol has been shown to exhibit anti-inflammatory activity, which makes it a promising candidate for the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
(1-methylbenzimidazol-2-yl)-(4-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-24-20-10-6-5-9-19(20)23-22(24)21(25)17-11-13-18(14-12-17)26-15-16-7-3-2-4-8-16/h2-14,21,25H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWSKXXRBBBLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5194928.png)
![2-[4-(3-{[2-(3-methylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5194941.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide](/img/structure/B5194949.png)
![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5194959.png)




![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5194998.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5195000.png)

![3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5195005.png)
![cyclohexylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195018.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5195022.png)